molecular formula C30H34N2O8S B11220952 Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11220952
M. Wt: 582.7 g/mol
InChI Key: JBOMRDNEMQGORC-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with the molecular formula C30H34N2O8S This compound is characterized by its intricate structure, which includes a benzoyl group, a dimethylsulfamoyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

The synthesis of Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the synthesis of the benzoyl intermediate through a Friedel-Crafts acylation reaction.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Tetrahydroisoquinoline Moiety: This step involves the cyclization of the intermediate to form the tetrahydroisoquinoline ring.

    Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the target compound.

Chemical Reactions Analysis

Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C30H34N2O8S

Molecular Weight

582.7 g/mol

IUPAC Name

ethyl 4-[[2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C30H34N2O8S/c1-6-39-30(34)21-7-11-23(12-8-21)40-19-26-25-18-28(38-5)27(37-4)17-22(25)15-16-32(26)29(33)20-9-13-24(14-10-20)41(35,36)31(2)3/h7-14,17-18,26H,6,15-16,19H2,1-5H3

InChI Key

JBOMRDNEMQGORC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)OC)OC

Origin of Product

United States

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